(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate” can be represented by the InChI code1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
. The molecular weight is 229.28 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 229.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not directly available from the search results.Scientific Research Applications
Platinum-Catalyzed Intramolecular Hydroamination
In a study by Bender and Widenhoefer (2005), (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate was utilized in a platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines. This method produced pyrrolidine derivatives, demonstrating functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).
Synthesis of Analgesic Compounds
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize their biological properties. The modification involved displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial Activity
A study by Nural et al. (2018) investigated methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for their antimicrobial activity. The compounds demonstrated interesting antibacterial activity against various strains, suggesting potential as antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Cholinesterase Inhibitors
Pizova et al. (2017) synthesized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates and tested their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study highlighted the potential of these compounds in treating neurodegenerative diseases like Alzheimer's (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Synthesis of Sialidase Inhibitors
The synthesis of pyrrolidine analogues of N-Acetylneuraminic Acid was explored by Czollner, Kuszmann, and Vasella (1990) for their potential as sialidase inhibitors. This study provides insights into the development of inhibitors for bacterial and viral infections (Czollner, Kuszmann, & Vasella, 1990).
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350807 | |
Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-23-4 | |
Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5211-23-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.